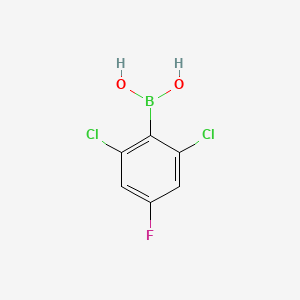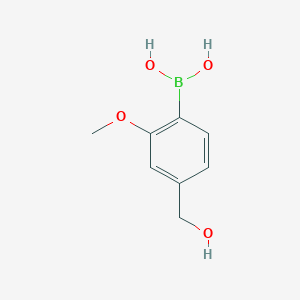![molecular formula C20H20ClFN4O2 B1443154 1-{2-[(4-フルオロフェニル)メチル]-1,2,3,4-テトラヒドロイソキノリン-5-イル}-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸塩酸塩 CAS No. 1306607-19-1](/img/structure/B1443154.png)
1-{2-[(4-フルオロフェニル)メチル]-1,2,3,4-テトラヒドロイソキノリン-5-イル}-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸塩酸塩
概要
説明
The compound is a complex organic molecule with several functional groups. It contains a tetrahydroisoquinoline group, a triazole group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroisoquinoline and triazole rings would contribute to the rigidity of the molecule, while the fluorophenyl and carboxylic acid groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The triazole ring might participate in click chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the fluorophenyl group could increase its lipophilicity .科学的研究の応用
抗ウイルス活性
インドール誘導体は、問題の化合物と構造的に類似しており、有意な抗ウイルス活性を示すことが報告されています 。これらの化合物は、さまざまなRNAウイルスおよびDNAウイルスの複製を阻害することができ、新しい抗ウイルス薬の開発のための潜在的な候補となります。
抗炎症特性
化合物の成分であるインドール核は、抗炎症効果に寄与することが知られています。 これは、私たちの化合物が、多くの疾患における一般的な症状である炎症の軽減における有効性について調査される可能性があることを示唆しています .
抗がんの可能性
インドールベース構造を持つ化合物は、抗がん活性を有することが発見されています。 化合物が複数の受容体に高親和性で結合する能力は、新しい癌療法の開発に利用できます .
抗HIV効果
インドール誘導体は、抗HIV剤として有望であることが示されています。 化合物の構造的な複雑さから、HIVライフサイクルの特定の段階を標的にするように設計することができ、HIV治療のための新しい道を提供します .
抗酸化能力
インドール部分は、細胞を酸化ストレスから保護する上で重要な抗酸化活性と関連しています。 この化合物は、さまざまな病的状態における酸化損傷を軽減する可能性について調査することができます .
抗菌作用
インドール誘導体の幅広い生物活性には、抗菌効果が含まれます。 この化合物は、細菌細胞プロセスを破壊することで、抗生物質耐性菌と戦うことを目的とした研究の一部となる可能性があります .
抗結核活性
インドールベースの化合物は、結核との闘いで使用されてきました。 結核菌に対する化合物の有効性に関する研究は、新しい抗結核薬の開発につながる可能性があります .
抗糖尿病アプリケーション
インドール構造は、インスリンの放出またはグルコース代謝の調節を通じて、抗糖尿病効果に関与していることが示唆されています。 この化合物は、糖尿病管理における潜在的な役割について研究することができます .
これらのアプリケーションのそれぞれは、治療上の利点のために化合物の複雑な構造を利用するユニークな機会を提供します。化合物の多様な生物活性は、製薬業界におけるさらなる研究開発のための貴重な候補となります。 特にインドールコアは、幅広い臨床応用を持つ汎用性の高いファーマコフォアであり、科学研究におけるこの化合物の重要性を強調しています .
Safety and Hazards
将来の方向性
The potential applications of this compound would depend on its biological activity. Given the presence of a tetrahydroisoquinoline group and a triazole group, it could be interesting to explore its potential as a neurological drug. Further studies would be needed to determine its exact biological activity and potential therapeutic uses .
作用機序
Target of action
Many compounds that contain an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The interaction of the compound with its targets would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This could result in changes to the conformation or activity of the target protein .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells . The compound’s interaction with proteins can lead to changes in their conformation and activity, affecting cellular functions and signaling pathways.
Cellular Effects
The effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of proteins essential for cellular functions.
Molecular Mechanism
At the molecular level, 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecules, affecting their function and interactions with other biomolecules. The compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression, protein activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and improving physiological functions. At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within cells. Additionally, the compound can interact with cofactors, affecting their availability and function in metabolic reactions.
Transport and Distribution
The transport and distribution of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride within cells and tissues are critical for its activity and function . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is essential for understanding its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-4-2-3-15-12-24(10-9-17(15)18)11-14-5-7-16(21)8-6-14;/h2-8H,9-12H2,1H3,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCXDTWPOXMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=C(C=C4)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


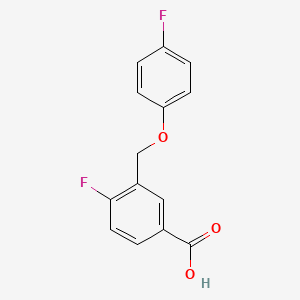
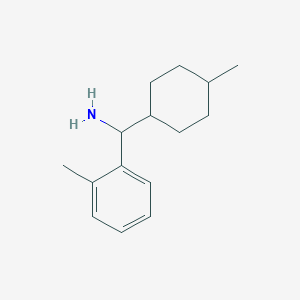
![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)
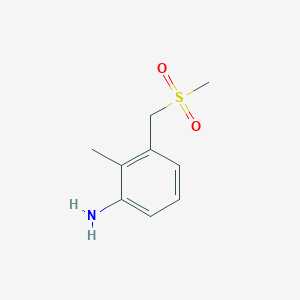
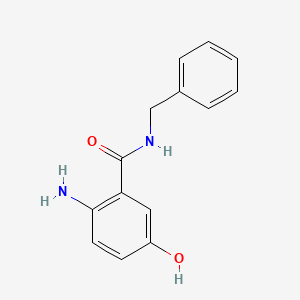
![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)

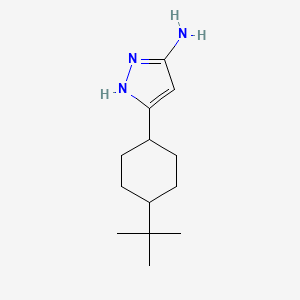

![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)
